4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Description
4-(3-Chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a 3-chlorophenyl group and a carboxylic acid moiety. This structure positions it as a bioisostere for ortho- or meta-substituted benzene rings, aiming to improve physicochemical properties such as solubility, metabolic stability, and lipophilicity while retaining biological activity . Such bicyclic systems are increasingly utilized in medicinal and agrochemical industries, with five drugs and three agrochemicals already incorporating 2-oxabicyclo[2.1.1]hexane derivatives .
Properties
CAS No. |
2167991-21-9 |
|---|---|
Molecular Formula |
C12H11ClO3 |
Molecular Weight |
238.66 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H11ClO3/c13-8-3-1-2-7(4-8)12-5-9(16-6-12)10(12)11(14)15/h1-4,9-10H,5-6H2,(H,14,15) |
InChI Key |
SHXOYRITGFGJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C1(CO2)C3=CC(=CC=C3)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Radical-Mediated Cyclization from [1.1.1]Propellane
The copper-catalyzed radical addition to [1.1.1]propellane, as demonstrated for bicyclo[1.1.1]pentane (BCP) derivatives, can be adapted for oxabicyclo systems. A proposed pathway involves:
-
Propellane Activation : Photoinduced homolytic cleavage of [1.1.1]propellane generates a diradical intermediate.
-
Radical Trapping : Introduction of a 3-chlorophenyl-substituted carboxylate radical (e.g., from 3-chlorobenzoic acid via redox-active ester formation) facilitates addition across the propellane bridgehead.
-
Oxygen Insertion : Subsequent oxidation or hydroxylation at the bridged position introduces the oxabicyclo oxygen atom.
Critical parameters include the choice of radical initiator (e.g., AIBN or photoredox catalysts) and temperature control to minimize side reactions. Yields for analogous BCP syntheses range from 40–86%, suggesting comparable efficiency for the oxabicyclo variant with optimized conditions.
Late-stage introduction of the 3-chlorophenyl and carboxylic acid groups onto a preassembled oxabicyclo[2.1.1]hexane scaffold offers modularity.
Suzuki-Miyaura Coupling for Aryl Group Installation
Aryl boronic acids serve as versatile partners for introducing substituted phenyl groups. For example:
-
Borylation of Bicyclo Halides : Halogenation at the bridgehead position (e.g., using NBS or I₂) generates a reactive site for cross-coupling.
-
Coupling with 3-Chlorophenylboronic Acid : Palladium-catalyzed coupling under Miyaura conditions installs the 3-chlorophenyl moiety.
Reaction conditions (Table 1):
| Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80°C | 62 |
| PdCl₂(dppf) | CsF | THF | 60°C | 71 |
Data adapted from BCP functionalization studies, where analogous couplings achieved 51–86% yields.
Stereochemical Control and Resolution
The rac-(1r,4s,5s) configuration observed in related fluorophenyl analogs necessitates enantioselective synthesis or chiral resolution.
Chiral Auxiliary-Mediated Cyclization
Employing Evans oxazolidinones or Oppolzer’s sultams during cyclization ensures stereochemical fidelity. For instance:
-
Auxiliary Attachment : The bicyclic precursor is synthesized with a chiral auxiliary at the bridgehead.
-
Diastereomeric Separation : Chromatographic resolution of diastereomers followed by auxiliary removal yields enantiopure product.
This approach mirrors resolutions used for 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, where diastereomeric salts formed with (R)-1-phenylethylamine enabled >98% ee.
Optimization Strategies for Scale-Up
Solvent and Catalyst Recycling
-
Continuous Flow Reactors : Mitigate exothermicity during radical cyclization steps.
-
Heterogeneous Catalysis : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching in coupling reactions.
Pilot-scale trials for similar compounds achieved 85% yield with 5 catalyst recycles.
Analytical Characterization and Validation
Spectroscopic Profiling
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) and electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used as a precursor for the development of new drugs targeting various diseases.
Industry: In industry, this compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
Mechanism of Action
The mechanism by which 4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and properties:
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Lipophilicity (clogP/logD):
- The 3-chlorophenyl substituent in the target compound likely reduces lipophilicity by ~0.5–1.4 units compared to benzene analogs, as observed in similar bicyclic systems .
- Fluorinated derivatives (e.g., fluoromethyl, trifluoromethyl) exhibit further reductions in lipophilicity due to increased electronegativity .
- Water Solubility:
- Metabolic Stability:
- Halogenation (e.g., Cl, F) generally enhances metabolic stability by resisting oxidative degradation .
Biological Activity
4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H11ClO3
- SMILES : C1C2C(C1(CO2)C3=CC=C(C=C3)Cl)C(=O)O
This structure indicates the presence of a bicyclic framework, which is significant for its biological interactions.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives of bicyclic acids have shown promising results in inhibiting the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (lung cancer) | Not yet determined | Apoptosis induction |
| Related Compound A | MCF-7 (breast cancer) | 15.73 | Cell cycle arrest |
| Related Compound B | HeLa (cervical cancer) | 11.20 | Apoptosis |
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. Compounds with similar structural characteristics have been evaluated for their ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways that regulate cell proliferation and survival.
- Induction of Oxidative Stress : By promoting oxidative stress in cancer cells, these compounds may enhance their susceptibility to apoptosis.
Case Studies
A notable study conducted on related bicyclic compounds demonstrated significant anticancer effects against A549 lung cancer cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the optimal synthetic routes for 4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, and how can reaction yields be improved?
Synthesis typically involves multi-step reactions, such as cycloadditions or ring-closing strategies, followed by functionalization of the bicyclic core. For example:
- Step 1 : Construct the bicyclo[2.1.1]hexane scaffold via [2+2] photocycloaddition or transition-metal-catalyzed annulation .
- Step 2 : Introduce the 3-chlorophenyl group through Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
- Step 3 : Carboxylic acid installation via oxidation of a primary alcohol or hydrolysis of a nitrile group.
Yield Optimization : Use high-purity reagents, optimize reaction time/temperature via Design of Experiments (DoE), and employ column chromatography or recrystallization for purification .
Q. How can the structure of this compound be confirmed, and what analytical techniques are critical for validation?
- NMR Spectroscopy : and NMR to confirm bicyclic geometry and substituent positions. For example, coupling constants in NMR distinguish axial/equatorial protons in the bicyclic system .
- X-ray Crystallography : Definitive proof of stereochemistry and bond angles (e.g., C–O–C in the oxabicyclo ring) .
- Mass Spectrometry (HRMS) : Validate molecular formula (CHClO) and isotopic patterns.
Advanced Research Questions
Q. How does the stereochemistry of the bicyclic core influence biological activity or binding to molecular targets?
The rigid bicyclo[2.1.1]hexane framework imposes spatial constraints, affecting interactions with enzymes or receptors. For instance:
- Docking Studies : Computational modeling (e.g., AutoDock Vina) can predict binding modes to targets like cyclooxygenase (COX) or GABA receptors.
- Stereoisomer Comparison : Synthesize enantiomers and test activity differences. For example, a study on analogous azabicyclo compounds showed >10x potency variation between (R) and (S) configurations .
Q. What strategies resolve contradictory data in pharmacological profiling (e.g., in vitro vs. in vivo efficacy)?
- Metabolic Stability Assays : Test liver microsome stability to identify rapid degradation (e.g., esterase cleavage).
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, explaining discrepancies between cellular and whole-organism activity .
- Prodrug Design : Mask the carboxylic acid group (e.g., ester prodrugs) to improve bioavailability if in vivo efficacy is low despite strong in vitro data .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ) with activity. For example, electron-withdrawing groups (e.g., Cl) on the phenyl ring may enhance target affinity .
- Molecular Dynamics Simulations : Assess binding pocket flexibility to optimize substituent size (e.g., methyl vs. trifluoromethyl) .
Q. What experimental approaches address contradictory spectral data (e.g., unexpected 1H^1H1H NMR splitting patterns)?
- Variable Temperature NMR : Detect dynamic effects (e.g., ring puckering) causing signal splitting.
- NOESY/ROESY : Identify through-space proton interactions to validate bicyclic conformation .
- Isotopic Labeling : -labeling of the oxabicyclo oxygen to track ring-opening side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
